molecular formula C34H29N3O4S B12612606 Dimethyl (2'Z)-1,3-dibenzyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate CAS No. 885722-16-7

Dimethyl (2'Z)-1,3-dibenzyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate

Cat. No.: B12612606
CAS No.: 885722-16-7
M. Wt: 575.7 g/mol
InChI Key: UIMISNZTBYXYLA-UHFFFAOYSA-N
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Description

Dimethyl (2’Z)-1,3-dibenzyl-2’-(phenylimino)-1,3-dihydro-2’H-spiro[benzimidazole-2,3’-thiophene]-4’,5’-dicarboxylate is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (2’Z)-1,3-dibenzyl-2’-(phenylimino)-1,3-dihydro-2’H-spiro[benzimidazole-2,3’-thiophene]-4’,5’-dicarboxylate typically involves multiple steps One common method includes the condensation of 1,2-diaminobenzene with a suitable aldehyde to form the benzimidazole coreThe final step involves esterification to introduce the dimethyl dicarboxylate groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of catalysts and solvents that are easily recyclable can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2’Z)-1,3-dibenzyl-2’-(phenylimino)-1,3-dihydro-2’H-spiro[benzimidazole-2,3’-thiophene]-4’,5’-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halides, organometallic compounds

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Dimethyl (2’Z)-1,3-dibenzyl-2’-(phenylimino)-1,3-dihydro-2’H-spiro[benzimidazole-2,3’-thiophene]-4’,5’-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl (2’Z)-1,3-dibenzyl-2’-(phenylimino)-1,3-dihydro-2’H-spiro[benzimidazole-2,3’-thiophene]-4’,5’-dicarboxylate involves its interaction with specific molecular targets. For instance, it may inhibit the polymerization of tubulin, thereby disrupting cell division and exhibiting anticancer properties. The compound can also interact with various enzymes, modulating their activity and leading to diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl (2’Z)-1,3-dibenzyl-2’-(phenylimino)-1,3-dihydro-2’H-spiro[benzimidazole-2,3’-thiophene]-4’,5’-dicarboxylate is unique due to its spiro structure, which imparts distinct chemical and biological properties. This structural feature can enhance its stability and specificity in binding to molecular targets, making it a valuable compound for further research and development.

Properties

CAS No.

885722-16-7

Molecular Formula

C34H29N3O4S

Molecular Weight

575.7 g/mol

IUPAC Name

dimethyl 1,3-dibenzyl-5'-phenyliminospiro[benzimidazole-2,4'-thiophene]-2',3'-dicarboxylate

InChI

InChI=1S/C34H29N3O4S/c1-40-31(38)29-30(32(39)41-2)42-33(35-26-18-10-5-11-19-26)34(29)36(22-24-14-6-3-7-15-24)27-20-12-13-21-28(27)37(34)23-25-16-8-4-9-17-25/h3-21H,22-23H2,1-2H3

InChI Key

UIMISNZTBYXYLA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=NC2=CC=CC=C2)C13N(C4=CC=CC=C4N3CC5=CC=CC=C5)CC6=CC=CC=C6)C(=O)OC

Origin of Product

United States

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